Trioxifene mesylate

Estrogen Receptor Alpha Binding Affinity SERM Comparative Pharmacology

Researchers substituting tamoxifen with another SERM risk introducing confounding variables in ERα binding, GH/LH modulation, and resistance models. Trioxifene mesylate eliminates this uncertainty with quantitatively verified differentiation: • ERα IC₅₀ = 1.70 nM; relative affinity 1.7× estradiol vs. tamoxifen at 0.18× trioxifene. • Divergent endocrine fingerprint: increases GH, suppresses LH - opposite to tamoxifen. • 12% objective response in tamoxifen-refractory patients, enabling cross-resistance studies. Supplied with CoA; stable at -20°C (powder). Ideal as an ERα antagonist standard and SERM comparator tool.

Molecular Formula C31H35NO6S
Molecular Weight 549.7 g/mol
CAS No. 68307-81-3
Cat. No. B1683264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrioxifene mesylate
CAS68307-81-3
Synonyms3,4-dihydro-2-(p-methoxyphenyl)-1-naphthyl p-(2-(1-pyrrolidinyl)ethoxy)phenylketone
Lilly 133314
Lilly 88571
LY 133314
LY 88571
trioxifene
trioxifene mesylate
trioxifene methanesulfonate
Molecular FormulaC31H35NO6S
Molecular Weight549.7 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(C3=CC=CC=C3CC2)C(=O)C4=CC=C(C=C4)OCCN5CCCC5.CS(=O)(=O)O
InChIInChI=1S/C30H31NO3.CH4O3S/c1-33-25-13-8-23(9-14-25)28-17-12-22-6-2-3-7-27(22)29(28)30(32)24-10-15-26(16-11-24)34-21-20-31-18-4-5-19-31;1-5(2,3)4/h2-3,6-11,13-16H,4-5,12,17-21H2,1H3;1H3,(H,2,3,4)
InChIKeyRAHJASYQAFJPFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Trioxifene Mesylate (CAS 68307-81-3): Nonsteroidal SERM with Defined Preclinical and Clinical Differentiation Data


Trioxifene mesylate (LY133314, CAS 68307-81-3) is a mesylate salt form of trioxifene, a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene structural class. The compound competitively inhibits estradiol binding to estrogen receptor alpha (ERα) and antagonizes ERα-mediated gene expression [1]. Originally developed by Eli Lilly and Company, trioxifene mesylate was investigated preclinically and clinically for both breast cancer and prostate cancer indications [2]. Its developmental trajectory was ultimately discontinued due to a lack of superior efficacy over tamoxifen and an unfavorable side-effect profile [3]; however, the compound retains research utility as a comparator tool for differentiating SERM pharmacology, as an ERα antagonist standard, and for exploring endocrine effects distinct from first-generation agents.

Why Trioxifene Mesylate Cannot Be Interchanged with Tamoxifen or Other SERMs Without Data Verification


Although trioxifene mesylate and tamoxifen share a triphenylethylene backbone and both function as SERMs, their pharmacological and endocrinological profiles are not interchangeable. Head-to-head clinical investigations reveal that trioxifene produces endocrine effects fundamentally distinct from tamoxifen, including divergent regulation of growth hormone (GH) and luteinizing hormone (LH) secretion in human patients [1]. Furthermore, receptor-binding affinity data indicate that trioxifene binds ERα with significantly greater relative affinity than tamoxifen when normalized against estradiol [2]. These differences are not predictable from structural class membership alone; therefore, substituting trioxifene mesylate with another SERM without verifying assay-specific parameters (e.g., ERα binding potency, GH modulation, or LH suppression) risks introducing confounding variables into experimental or translational workflows. The quantitative evidence provided below establishes the specific, measurable parameters that differentiate this compound from its closest analogs.

Trioxifene Mesylate Quantitative Differentiation Evidence vs. Tamoxifen and In-Class Comparators


ERα Binding Affinity: Trioxifene Mesylate vs. Tamoxifen vs. Estradiol

Trioxifene exhibits substantially higher relative binding affinity for the estrogen receptor compared with tamoxifen. In competitive binding assays using the rat estrogen receptor, trioxifene binds with an IC₅₀ of 1.70 nM [1]. Cross-referencing authoritative database entries, trioxifene has been shown to bind estradiol receptors with an affinity exceeding that of estradiol by a factor of 1.7, whereas tamoxifen has a relative affinity of only 0.18 when compared with trioxifene [2]. Additionally, the affinity of trioxifene for the rat estrogen receptor was reported to be 20% relative to estradiol [3].

Estrogen Receptor Alpha Binding Affinity SERM Comparative Pharmacology

Clinical Response Rates in Advanced Breast Cancer: Trioxifene Mesylate vs. Historical Tamoxifen Data

Trioxifene mesylate was evaluated in a clinical study of 69 patients with advanced breast cancer. The study reported a 52% overall response rate, comprising 10% complete responders and 42% partial responders, with a median time to disease progression of 12 months [1]. The authors concluded that trioxifene mesylate has similar therapeutic efficacy and toxicity compared with those reported for tamoxifen [1]. In a separate phase I/II dose-ranging study of 36 patients, the low-dose group (0.5–12 mg/m² twice daily) demonstrated a 21% response rate, while the high-dose group (40–100 mg/m² twice daily) showed a 33% response rate, though the difference was not statistically significant (P = 0.13). Time to treatment failure was 67 days and 178 days for low- and high-dose groups, respectively [2].

Advanced Breast Cancer Clinical Response Rate Tamoxifen Comparator

Divergent Endocrine Pharmacology: Differential Effects on Growth Hormone and Luteinizing Hormone

In a head-to-head clinical endocrine comparison, trioxifene and tamoxifen produced markedly different effects on pituitary hormone regulation. Tamoxifen reduced both prolactin and inducible growth hormone (GH). In contrast, trioxifene, while also reducing prolactin, produced an increase in inducible GH. Furthermore, a striking dose-dependent decrease in luteinizing hormone (LH) and a lesser decrease in follicle-stimulating hormone (FSH) occurred only in the trioxifene-treated patients, implying an intrinsic estrogenic action of trioxifene in humans not observed with tamoxifen [1]. Trioxifene mesylate has also been shown to suppress growth hormone secretion in rat models [2].

Growth Hormone Luteinizing Hormone Endocrine Differentiation Tamoxifen

Anti-Metastatic Activity in Androgen-Independent Prostate Cancer Model

Trioxifene (LY133314) demonstrates anti-metastatic and survival-extending effects in the PAIII rat prostatic carcinoma model, an androgen-independent, metastatic prostate cancer model. The study demonstrated that trioxifene inhibits metastasis and extends survival in this aggressive model system [1]. This activity occurs despite trioxifene's primary mechanism as an ERα-targeted SERM, suggesting potential non-ERα-mediated effects or the relevance of ERα signaling in this particular prostate cancer context. In contrast, tamoxifen's activity in androgen-independent prostate cancer models is less well-established in the literature.

Prostate Cancer Metastasis Inhibition PAIII Rat Model Survival Extension

Post-Tamoxifen Failure Activity: Objective Responses in Tamoxifen-Refractory Patients

In the clinical evaluation of trioxifene mesylate, a subgroup of 17 patients who had previously responded to tamoxifen therapy but subsequently progressed were treated with trioxifene mesylate. Two patients (12%) achieved partial remission, with time to progression of 3 and 10 months, respectively [1]. This observation suggests incomplete cross-resistance between tamoxifen and trioxifene, potentially attributable to differences in receptor-binding characteristics, cofactor recruitment, or tissue-specific estrogenic/antiestrogenic balance.

Tamoxifen Resistance Second-Line Therapy Cross-Resistance

Toxicity Profile Differentiation: Leukopenia and Nausea Rates vs. Tamoxifen

The phase I/II clinical investigation of trioxifene mesylate reported toxicities of moderate frequency including leukopenia (41%) and nausea (31%) [1]. The study authors concluded that trioxifene is no more efficacious than tamoxifen and has more toxicity, citing the striking dose-dependent LH decrease and GH increase as markers of intrinsic estrogenic activity that may underlie the differential adverse event profile [1]. Hot flashes were reported as the most common side effect (20%) in the larger efficacy study [2].

Toxicity Leukopenia Adverse Events Tamoxifen Safety

Trioxifene Mesylate Validated Research and Industrial Application Scenarios


Comparative SERM Pharmacology Studies Requiring High-Affinity ERα Binding

Trioxifene mesylate is well-suited for studies comparing SERM binding affinities and structure-activity relationships. With an IC₅₀ of 1.70 nM against ERα in rat uterine cytosol and a relative affinity 1.7× that of estradiol [5], it serves as a high-affinity reference point within the triphenylethylene class. Its substantially higher affinity compared with tamoxifen (relative affinity 0.18× trioxifene) [2] makes it a useful comparator for dissecting the relationship between receptor occupancy and downstream pharmacological effects. Researchers investigating how binding affinity translates to transcriptional outcomes, cofactor recruitment, or tissue-specific agonist/antagonist balance will find trioxifene mesylate a valuable experimental tool.

Endocrine Axis Studies Examining GH and LH Modulation in SERM-Treated Models

Trioxifene mesylate produces endocrine effects that are directionally distinct from tamoxifen. It increases inducible growth hormone (GH) and suppresses luteinizing hormone (LH) in a dose-dependent manner, whereas tamoxifen reduces GH and does not suppress LH [5]. This unique endocrine fingerprint makes trioxifene mesylate an essential compound for researchers studying SERM-mediated regulation of the hypothalamic-pituitary-gonadal axis. Applications include mechanistic studies of estrogen feedback loops, investigations of drug-induced GH dysregulation, and comparative endocrinology studies requiring a SERM with documented intrinsic estrogenic activity in humans.

Prostate Cancer Metastasis Models Evaluating Non-Classical SERM Activity

Trioxifene (LY133314) has demonstrated anti-metastatic activity and survival extension in the PAIII rat prostatic carcinoma model, an androgen-independent metastatic system [5]. This activity is notable given trioxifene's primary mechanism as an ERα antagonist, suggesting either ERα-mediated effects in prostate cancer progression or off-target mechanisms relevant to metastasis biology. Researchers studying prostate cancer bone metastasis, androgen-independent disease progression, or the intersection of estrogen signaling with prostate cancer biology should consider trioxifene mesylate as a tool compound for pathway dissection and comparative pharmacology studies against other SERMs or androgen receptor-targeted agents.

Tamoxifen-Resistance Mechanism Studies and Cross-Resistance Profiling

Clinical data demonstrate that 12% of patients who progressed on tamoxifen achieved objective responses when subsequently treated with trioxifene mesylate [5]. This observation of incomplete cross-resistance positions trioxifene mesylate as a valuable research tool for studying mechanisms of acquired tamoxifen resistance. Potential applications include: (1) comparative studies of ERα mutation spectra or splice variant expression in trioxifene-sensitive versus trioxifene-resistant models; (2) investigation of differential cofactor recruitment or chromatin binding patterns; (3) identification of biomarkers predictive of response to second-line SERM therapy; and (4) studies of SERM-mediated apoptosis pathways that remain intact after tamoxifen exposure.

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